N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazole derivatives have been explored for their potential pharmacological applications. For instance, compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay (Lalpara et al., 2021). Another study focused on the anticancer evaluation of 1,3,4-oxadiazole derivatives, demonstrating moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Crystal Structure and DFT Calculations
The crystal structure and computational density functional theory (DFT) calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been carried out to understand their reactive sites for electrophilic and nucleophilic nature (Kumara et al., 2017).
Nematocidal and Antibacterial Activities
Research has also explored the design, synthesis, and nematocidal activity of 1,3,4-oxadiazole derivatives, indicating potential as lead compounds for the development of nematicides (Liu et al., 2022). Additionally, antibacterial studies of N-substituted derivatives of 1,3,4-oxadiazoles have demonstrated moderate to talented activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-16-8-4-15(5-9-16)19-22-23-20(29-19)21-18(25)14-6-10-17(11-7-14)30(26,27)24-12-2-3-13-24/h4-11H,2-3,12-13H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDMMDDCQVEQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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